molecular formula C34H43NO11 B1214411 Cosmomycin A' CAS No. 103470-58-2

Cosmomycin A'

Cat. No. B1214411
M. Wt: 641.7 g/mol
InChI Key: FUUDKBWUVKIDPQ-UHFFFAOYSA-N
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Description

Cosmomycin A is an anthracycline antibiotic . It is one of the cosmomycins, which are known for their distinctive glycosylation patterns. These compounds possess two trisaccharide chains attached at C-7 and C-10 .


Synthesis Analysis

The production of cosmomycin can be computationally estimated with good experimental reproducibility . The synthesis involves the condensation of a propionyl-CoA starter unit and nine malonyl-CoA extender units, due to the action of a type II polyketide synthase . Two of the genes, cosG and cosK, coding for glycosyltransferase were inactivated with the generation of five new derivatives .


Molecular Structure Analysis

Cosmomycin A contains a rhodinosyl-rhodinosyl-rhodosaminyl group at C-10 of γ-rhodomycinone . The structure of cosmomycin consists of one tetracycline aglycon (β-rhodomycinone) and six deoxysugars (two dTDP-L-2-deoxifucose, two dTDP-L-rodosamine and two dTDP-L-rodinose) .


Chemical Reactions Analysis

The glycosylation pattern in cosmomycins is a distinctive feature among anthracyclines . The characteristic UV/Vis absorption bands at about 233, 246, 294, 497, and 530 nm for compounds were consistent with those of cosmomycin A .


Physical And Chemical Properties Analysis

The physical and chemical properties of cosmomycin A are related to its unique molecular structure. The presence of two trisaccharide chains attached at C-7 and C-10 of the aglycone gives it distinctive spectral properties .

Scientific Research Applications

DNA Damage Induction and Repair Mechanisms

Cosmomycin D, closely related to Cosmomycin A, has been studied for its role in inducing DNA damage in cells deficient in DNA repair mechanisms. It induces apoptosis in a time-dependent manner in nucleotide excision repair-deficient fibroblasts. This is significant as it helps understand the DNA repair mechanisms involved in removing lesions caused by anthracyclines like Cosmomycin D, and potentially Cosmomycin A as well (Carvalho et al., 2010).

DNA-Binding Properties

The ability of Cosmomycin D to intercalate with double-stranded DNA has been demonstrated through gel mobility shift assays and electrospray ionization mass spectrometry (ESI-MS). This implies that Cosmomycin A might share similar DNA-binding properties due to its structural similarity with Cosmomycin D (Furlan et al., 2004).

Metabolic Flux Analysis for Drug Production

Research has been conducted on metabolic flux analysis to direct the metabolism of Streptomyces olindensis from growth to anti-tumor drug production, including Cosmomycin. This study is crucial for optimizing the production of Cosmomycin A and related compounds for therapeutic use (Lobato et al., 2007).

Insights into Biosynthesis and Glycosylation

Studies on the glycosylation steps during the biosynthesis of Cosmomycin, which includes Cosmomycin A, have identified key glycosyltransferase genes. These insights are valuable for understanding the unique glycosylation pattern of Cosmomycins, which is a distinctive feature among anthracyclines (Garrido et al., 2006).

Genomic Analysis of Producing Strain

Genomic sequencing of Streptomyces olindensis, the producer of Cosmomycin D, offers insights into the genetic basis of Cosmomycin production. This analysis can be extrapolated to understand the production mechanisms of Cosmomycin A (Rojas et al., 2014).

properties

IUPAC Name

10-[4-(dimethylamino)-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO11/c1-6-34(42)13-12-18-25(31(41)27-26(29(18)39)30(40)24-17(28(27)38)8-7-9-21(24)37)33(34)46-23-14-19(35(4)5)32(16(3)44-23)45-22-11-10-20(36)15(2)43-22/h7-9,15-16,19-20,22-23,32-33,36-37,39,41-42H,6,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDKBWUVKIDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908437
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cosmomycin A'

CAS RN

103470-58-2
Record name Cosmomycin A'
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Ando, K Hirayama, R Takahashi, I Horino… - Agricultural and …, 1985 - Taylor & Francis
… On the other hand, cosmomycin A seems to be the same compound as that prepared by hydrogenolysis from fJ-rhodomycin S_2,6) which has fJ-rhodomycinone and two trisaccharide …
Number of citations: 21 www.tandfonline.com
H Morioka, Y Etoh, I Horino, M Takezawa… - Agricultural and …, 1985 - academic.oup.com
… Cosmomycin A and cosmomycin B contain a rhodinosyl-… Cosmomycin D is a new anthracycline compound and cosmomycin A is … As far as we know, it is the first time that cosmomycin A, …
Number of citations: 24 academic.oup.com
T Ando, K Hirayama, R Takahashi, I Horino… - Agricultural and …, 1985 - jstage.jst.go.jp
(M+ H)+), identical with cosmomycin B. Hydrogenolysis occurs at the C-7position of/?-rhodomycinone. Fromthese results, wecon-cluded that cosmomycinsCand Dpossess two sugar …
Number of citations: 27 www.jstage.jst.go.jp
C Kelso, JD Rojas, RLA Furlan… - European Journal of …, 2009 - journals.sagepub.com
… Murai, “field desorption tandem mass spectrometry of anthracycline antibiotics, cosmomycin A, B, A′, B′, c and D", Biomed. Environ. Mass Spectrom. …
Number of citations: 11 journals.sagepub.com
D Waluyo, E Siska, E Chrisnayanti… - AIP Conference …, 2023 - pubs.aip.org
… We measured the inhibition activity of isolated cosmomycin A … Cosmomycin A showed anticell proliferation activity against … According to our best knowledge, both cosmomycin A and B …
Number of citations: 5 pubs.aip.org
K Hirayama, S Akashi, T Ando, I Horino… - Biomedical & …, 1987 - Wiley Online Library
… Cosmomycin A, By C and D are antitumor anthracycline antibiotics isolated from the mycellium extract of Strep tornyces cosmosus TMF518. Cosmomcyin A' and B' are partial …
Number of citations: 16 onlinelibrary.wiley.com
SW Liu, XX Zhai, D Liu, YY Liu, LY Sui, KK Luo, Q Yang… - Microorganisms, 2023 - mdpi.com
… Da, was identified as the family of cosmomycin A (4, m/z … cosmomycin A was putatively identified as cosmocarcin C [88]. Compound 15 was inferred to be dehydroxylated cosmomycin A …
Number of citations: 6 www.mdpi.com
K Hirayama, S Akashi, T Ando, I Horino… - Journal of the Mass …, 1987 - jstage.jst.go.jp
… The fragmentation pattern of cosmomycin A’ and B’ (Scheme 3) is similar to that of cos… The glycosidic ion (7), which is observed in case of cosmomycin A and B, is not found in the …
Number of citations: 4 www.jstage.jst.go.jp
LI MING, C YONG-LE - The Japanese Journal of Antibiotics, 1986 - cir.nii.ac.jp
… Rhodilunancin A is identical to cosmomycin A. Rhodilunancin B is identical to cosmomycin B (=rhodomycin Y). Both antibiotics exhibited activities against Gram-positive bacteria and …
Number of citations: 0 cir.nii.ac.jp
A Toshihiko, H Kazuo, T Rei, E Yuzuru… - Bulletin of the …, 1985 - cir.nii.ac.jp
The structure of anthracycline antibiotics, cosmomycin A and B | CiNii Research … The structure of anthracycline antibiotics, cosmomycin A and B …
Number of citations: 0 cir.nii.ac.jp

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